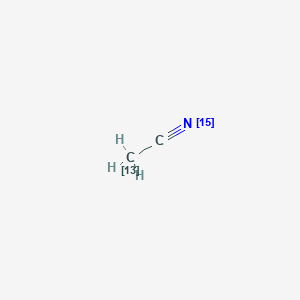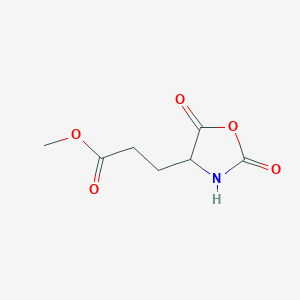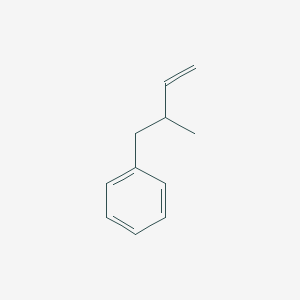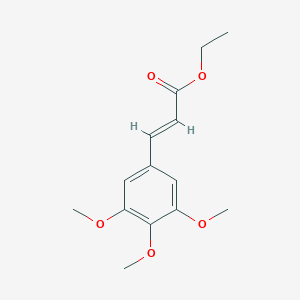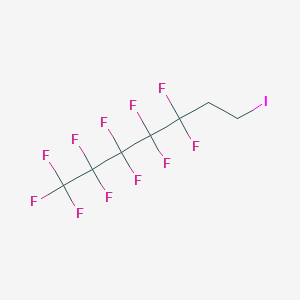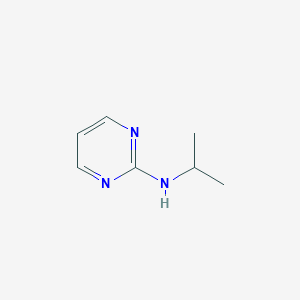
Isaxonine
概要
説明
Isaxonine, also known as N-isopropyl-amino-2-pyrimidine orthophosphate, is a neurotrophic agent that has the ability to accelerate nerve regeneration and functional recovery . It has a specific affinity for peripheral nerves .
Molecular Structure Analysis
Isaxonine has a molecular formula of C7H11N3, with an average mass of 137.182 Da and a monoisotopic mass of 137.095291 Da . It is also known by the alternate names 2-(Isopropylamino)pyrimidine and N-(Isopropylamino)-2-pyrimidine .Physical And Chemical Properties Analysis
Isaxonine has a density of 1.1±0.1 g/cm3, a boiling point of 229.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 128.7±3.0 cm3 .科学的研究の応用
Diabetic Neuropathies
Field
Medical Science - Neurology
Application
Isaxonine has been used in clinical trials for the treatment of diabetic neuropathies .
Method
A double-blind survey of Isaxonine versus a placebo was carried out with two groups of diabetics showing clinical and electrophysiological evidence of nervous system impairment .
Results
The active agent showed a particularly favorable effect on sensory disorders such as paresthesia, pain, and perception sensibility. Even with well-balanced glycemic regulation, improvements shown by patients treated with Isaxonine were more numerous and of better quality .
Peripheral Nerve Regeneration
Application
Isaxonine is reported to accelerate the rate of peripheral nerve regeneration, stimulate axonal sprouting, and promote motor and sensory function recovery .
Method
The influence of Isaxonine on the target phenomenon in muscle fibers, which is the morphological expression of increased stretch activity in a diseased muscle, was studied .
Results
No statistical differences were observed in the occurrence and inhibition of the target phenomenon, the muscle fiber size, and the neuromuscular junction. Isaxonine has no direct effect on a diseased muscle with an intact nerve supply, nor in the early stages after complete denervation .
Vincristine-Induced Peripheral Neuropathy
Field
Medical Science - Oncology
Application
Isaxonine has been studied for its effects on vincristine-induced peripheral neuropathy .
Method
In a study, administration of Isaxonine (6 mg/kg powdered diet) had no effect on regeneration following sciatic nerve crush in the rat. In 10 patients undergoing treatment with vincristine (1.4 mg/m2 twice monthly), development of peripheral neuropathy was quantitated by neurological symptoms, signs, and electrophysiological tests .
Results
All patients developed evidence of peripheral neuropathy. However, the study did not provide clear evidence of the effectiveness of Isaxonine in this context .
Ulcerous Mutilating Acropathy in Chronic Alcoholics
Field
Medical Science - Addiction Medicine
Application
Isaxonine has been used in clinical trials for the treatment of ulcerous mutilating acropathy in chronic alcoholics .
Method
A clinical trial was conducted with a group of chronic alcoholics showing symptoms of ulcerous mutilating acropathy .
Results
The results of this study are not explicitly mentioned in the source, but it suggests that Isaxonine may have potential therapeutic effects in this context .
Traumatic or Ischaemic (Compression) Neuropathies
Application
Isaxonine has been studied for its effects on traumatic or ischaemic (compression) neuropathies .
Method
A controlled trial of Isaxonine was carried out with patients showing symptoms of traumatic or ischaemic neuropathies .
Results
Peripheral Facial Paralysis
Application
Isaxonine has been used in clinical trials for the treatment of peripheral facial paralysis .
Method
A clinical and electrophysiological study of Isaxonine was carried out with patients showing symptoms of peripheral facial paralysis .
Results
Muscle Reinnervation
Application
Isaxonine has been reported to enhance muscle reinnervation .
Method
The specific methods of application or experimental procedures are not explicitly mentioned in the source .
Results
The results of this study are not explicitly mentioned in the source, but it suggests that Isaxonine may have potential therapeutic effects in enhancing muscle reinnervation .
特性
IUPAC Name |
N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCYIGBVOHNHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194975 | |
| Record name | Isaxonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isaxonine | |
CAS RN |
4214-72-6 | |
| Record name | N-(1-Methylethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isaxonine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isaxonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isaxonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISAXONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

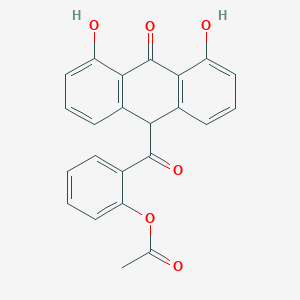
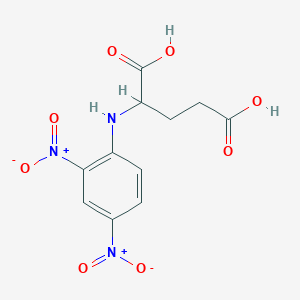
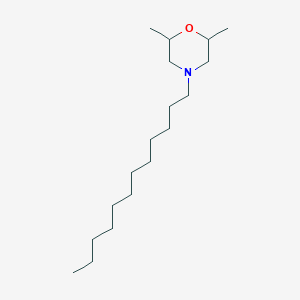
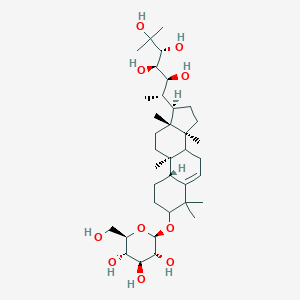
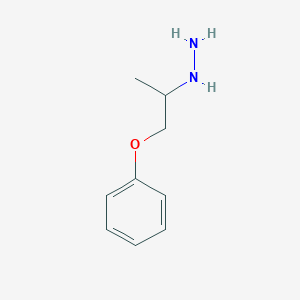
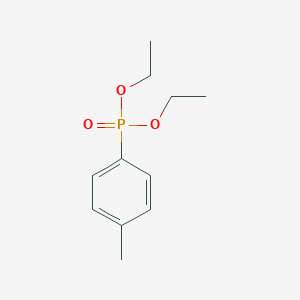
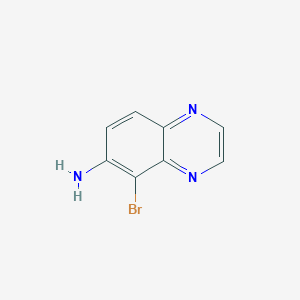
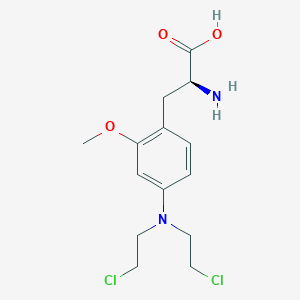
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
